molecular formula C8H8O3 B1357079 Phenylglyoxal monohydrate CAS No. 78146-52-8

Phenylglyoxal monohydrate

Cat. No. B1357079
CAS RN: 78146-52-8
M. Wt: 152.15 g/mol
InChI Key: YQBLQKZERMAVDO-UHFFFAOYSA-N
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Description

Phenylglyoxal monohydrate is a potent inhibitor of mitochondrial aldehyde dehydrogenase . It reacts with arginine residues in purified Hageman factor (HF, Factor XII) and causes inhibition of its coagulant properties . It has been used to modify pig muscle carbonic anhydrase III and as a specific reagent for arginine groups . It was also used to prepare pyrrolinone and furan derivatives and as a chemiluminescent reagent for the determination of purines .


Synthesis Analysis

Phenylglyoxal was first prepared by thermal decomposition of the sulfite derivative of the oxime . More conveniently, it can be prepared from methyl benzoate by reaction with KCH2S(O)CH3 to give PhC(O)CH(SCH3)(OH), which is oxidized with copper (II) acetate . Alternatively, it can also be prepared by oxidation of acetophenone with selenium dioxide .


Molecular Structure Analysis

The molecular formula of Phenylglyoxal monohydrate is C8H8O3 . The InChI is InChI=1S/C8H6O2.H2O/c9-6-8(10)7-4-2-1-3-5-7;/h1-6H;1H2 . The Canonical SMILES is C1=CC=C(C=C1)C(=O)C=O.O .


Chemical Reactions Analysis

Phenylglyoxal is known to react with arginine residues, causing inhibition of some enzymes . It also undergoes H migration to give mandelic acid on reaction with barium hydroxide .


Physical And Chemical Properties Analysis

Phenylglyoxal monohydrate is a white crystalline solid with a melting point of 77 °C . The molecular weight is 152.15 g/mol .

Scientific Research Applications

1. Electrochemical Analysis

Phenylglyoxal monohydrate has been studied for its electrochemical properties. Zón and Mellado (1991) found that the reduction of unhydrated phenylglyoxal involves protonation before electron transfer, which is reversible on mercury and irreversible on a carbon paste electrode. The monohydrated form shows irreversible reduction and couldn't be studied on carbon paste electrodes (Zón & Mellado, 1991).

2. Protein Chemistry

Takahashi (1968) demonstrated that phenylglyoxal reacts with the guanido group of arginine residues in proteins under mild conditions, making it useful for the chemical modification of proteins (Takahashi, 1968).

3. Organic Synthesis

Moles et al. (2015) described the use of phenylglyoxal monohydrate in organic synthesis, particularly in the enantioselective aldol reaction with ketones and aldehydes to produce chiral γ-oxo-β-hydroxy carbonyl compounds (Moles, Guillena, & Nájera, 2015).

4. Asymmetric Cannizzaro Reaction

Phenylglyoxal monohydrate is instrumental in the asymmetric intramolecular Cannizzaro reaction. Ishihara, Yano, and Fushimi (2008) achieved double asymmetric induction using anhydrous phenylglyoxal with alcohols (Ishihara, Yano, & Fushimi, 2008).

5. Biochemical Studies

Fleer et al. (1981) explored how phenylglyoxal monohydrate interacts with arginine residues in porcine pancreatic phospholipase A2, affecting enzymatic activity (Fleer, Puijk, Slotboom, & de Haas, 1981).

6. Preservation of Food Products

Phenylglyoxal has shown effectiveness in enhancing the shelf-life of Clostridium sporogenes-inoculated vacuum-packaged ground beef by inhibiting bacterial growth factors, as researched by Bowles and Miller (1994) (Bowles & Miller, 1994).

7. Synthesis of Functionalized Molecules

Feng et al. (2014) demonstrated a catalyst-free method for synthesizing functionalized tetrahydroindole derivatives in water using phenylglyoxal monohydrate (Feng, Wang, Lin, Zhang, Huang, & Shi, 2014).

8. Polymerization Initiator

Sato, Hibino, and Otsu (1983) found that phenylglyoxal, combined with dimethylaniline-N-oxide, effectively initiates the polymerization of certain monomers (Sato, Hibino, & Otsu, 1983).

Safety And Hazards

Phenylglyoxal monohydrate is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

Phenylglyoxal monohydrate has been extensively used in heterocyclic chemistry to afford nearly all types of five- and six-membered heterocycles, which are the structural constituents of many natural products . Its future directions could involve further exploration of its uses in organic synthesis and medicinal chemistry.

properties

IUPAC Name

2-oxo-2-phenylacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2.H2O/c9-6-8(10)7-4-2-1-3-5-7;/h1-6H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBLQKZERMAVDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018278
Record name Glyoxal, phenyl-, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylglyoxal monohydrate

CAS RN

78146-52-8
Record name Glyoxal, phenyl-, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
628
Citations
SÇ Yavuz, S Akkoc, E Sarıpınar - Synthetic Communications, 2019 - Taylor & Francis
… In the second step, a series of new imidazole derivatives were prepared by reacting different types of starting materials with phenylglyoxal monohydrate in a single reaction step. The …
Number of citations: 15 www.tandfonline.com
HM Eun, EW Miles - Biochemistry, 1984 - ACS Publications
Materials and Methods Materials. Phenyl [2-14C] glyoxal (32 mCi/mmol)(Re-search Products International Corp.), L-serine (Sigma), py-ridoxal phosphate (Sigma), dithiothreitol (…
Number of citations: 29 pubs.acs.org
J Klicnar, J Mindl, V Štěrba - Collection of Czechoslovak chemical …, 1990 - cccc.uochb.cas.cz
… The cyclization reaction kinetics of phenylglyoxal monohydrate with 1,2-diaminobenzene have been studied in formate, acetate, and phosphate buffers. At high pH values and low buffer …
Number of citations: 1 cccc.uochb.cas.cz
K Dhananjayan, F Irrgang, R Raju, DG Harman… - Analytical …, 2019 - Elsevier
… Phenylglyoxal monohydrate was purchased from Alfa-Aesar, England. Lumazine (97%), and diethylenetriaminepentaacetic acid (DTPA, 98%) were purchased from Sigma-Aldrich, USA…
Number of citations: 19 www.sciencedirect.com
ST Cheung, ML Fonda - Biochemical and biophysical research …, 1979 - Elsevier
Phenylglyoxal reacts much more rapidly with N 2 -acetylarginine than with either N 2 -acetyllysine or N-acetylcysteine. The rate of the reaction of phenylglyoxal with either N-…
Number of citations: 113 www.sciencedirect.com
M Koskinen, I Mutikainen, H Elo - Zeitschrift für Naturforschung B, 1996 - degruyter.com
… min a total of 6.90 g (45 mmol) of phenylglyoxal monohydrate (Aldrich-Chemie), dissolved in absolute ethanol (130 ml). During the addition of the phenylglyoxal solution, the …
Number of citations: 4 www.degruyter.com
A Akbari - Synlett, 2012 - thieme-connect.com
Phenylglyoxal is a yellow liquid that polymerized on standing which stored as monohydrate form (PhCOCHO· H2O), a white crystalline solid with a melting point of 77 C. It can be …
Number of citations: 10 www.thieme-connect.com
F Noruzian, A Olyaei, R Hajinasiri - Research on Chemical Intermediates, 2019 - Springer
… amines and phenylglyoxal monohydrate in water. The protocol presented herein describes in situ generated pyrazolone as intermediate reactants with phenylglyoxal monohydrate in a …
Number of citations: 17 link.springer.com
R Khoeiniha, A Olyaei, M Saraei - Synthetic Communications, 2018 - Taylor & Francis
… of novel 4H-indeno[1,2-b]furan-4-one and furo[2,3-d]pyrimidine derivatives by a one-pot reaction of 2-aminopyridines, 1,3-indandione, or barbituric acid and phenylglyoxal monohydrate …
Number of citations: 19 www.tandfonline.com
SV Osipenko, RS Smirnov, AD Smolenkov… - Journal of Analytical …, 2016 - Springer
A new highly sensitive and rapid approach to the determination of 1,1-dimethylhydrazine in natural water is developed (determination range is 0.03–1 μg/L). It is based on the use of …
Number of citations: 8 link.springer.com

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